molecular formula C25H27N3O5 B11287570 Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate

Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate

Cat. No.: B11287570
M. Wt: 449.5 g/mol
InChI Key: SCJPAQWVAALJNP-UHFFFAOYSA-N
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Description

  • React the imidazolidinone compound with a phenylating agent (e.g., bromobenzene) to attach the phenyl group.
  • Acetylation

    • Acetylate the amino group in the imidazolidinone ring using acetic anhydride or acetyl chloride.
  • Ethyl Ester Formation

    • React the resulting compound with ethyl alcohol (ethanol) and a strong acid (e.g., sulfuric acid) to form the ethyl ester.
  • Preparation Methods

    The synthesis of Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate involves several steps

    • Formation of the Imidazolidinone Ring

      • Start with a suitable precursor containing the imidazolidinone core.
      • Cyclize the precursor to form the imidazolidinone ring.

    Chemical Reactions Analysis

      Oxidation and Reduction: Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate may undergo oxidation or reduction reactions, depending on the functional groups involved.

      Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

      Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination reactions .

      Major Products: The specific products depend on reaction conditions and substituents.

    Scientific Research Applications

      Medicine: Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate might have pharmaceutical applications due to its structural complexity.

      Biological Studies: Researchers may explore its interactions with enzymes, receptors, or cellular pathways.

      Industry: Its synthesis and potential use in drug development make it relevant to the pharmaceutical industry.

    Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific protein targets or enzymatic processes.
    • Further studies are needed to elucidate its precise mode of action.

    Comparison with Similar Compounds

    • Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate is unique due to its intricate structure.
    • Similar compounds may include other imidazolidinones or benzoate derivatives.

    Properties

    Molecular Formula

    C25H27N3O5

    Molecular Weight

    449.5 g/mol

    IUPAC Name

    ethyl 3-[[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino]benzoate

    InChI

    InChI=1S/C25H27N3O5/c1-2-33-24(31)17-9-8-10-18(15-17)26-22(29)16-21-23(30)28(20-11-4-3-5-12-20)25(32)27(21)19-13-6-7-14-19/h3-5,8-12,15,19,21H,2,6-7,13-14,16H2,1H3,(H,26,29)

    InChI Key

    SCJPAQWVAALJNP-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=CC=C4

    Origin of Product

    United States

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